molecular formula C16H14 B075243 3,6-Dimethylphenanthrene CAS No. 1576-67-6

3,6-Dimethylphenanthrene

Cat. No. B075243
CAS RN: 1576-67-6
M. Wt: 206.28 g/mol
InChI Key: OMIBPZBOAJFEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethylphenanthrene (3,6-DMP) is a polycyclic aromatic hydrocarbon (PAH) that is found in small amounts in crude oil and coal tar. It is an important component of the environment and has been studied extensively for its potential use in various scientific applications. 3,6-DMP has been used in the synthesis of numerous compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the development of new materials and in the study of biochemical and physiological effects.

Scientific Research Applications

  • Bioremediation of Contaminated Soils : A study by Sabaté, Viñas, Bayona, & Solanas (2003) reported the isolation of a bacterial strain, Sphingomonas sp. JS1, that utilizes 3,6-Dimethylphenanthrene as its sole carbon source. This strain can degrade various polycyclic aromatic hydrocarbons, indicating its potential use in bioremediation of creosote-contaminated soils.

  • Chemical Analysis and Spectroscopy Studies : Ali, George, Ramalingam, Periandy, & Gokulakrishnan (2015) conducted a study on This compound's vibrational properties, utilizing techniques like FT-IR, FT-Raman, and NMR spectroscopy. This research contributes to understanding the chemical and physical properties of the compound, which is significant in pharmaceutical applications.

  • Cancer Research : LaVoie, Bedenko, Tulley-Freiler, & Hoffmann (1982) investigated This compound's tumor-initiating activity in mouse skin. Their findings support the theory that certain structural requirements in methylated polynuclear aromatic hydrocarbons favor carcinogenic activity.

  • Ecotoxicology : Rhodes, Farwell, Hewitt, MacKinnon, & Dixon (2005) studied the effects of this compound on embryonic development in Japanese medaka. This research highlights the potential ecological impacts of this compound in aquatic environments.

  • Synthesis and Chemical Reactions : Jung & Koreeda (1989) described a method for synthesizing this compound and related compounds. This synthesis is crucial for further chemical and pharmaceutical studies.

  • Antiviral Research : A study by Carr et al. (1976) identified This compound derivatives as a new class of antiviral agents, demonstrating the potential pharmaceutical applications of the compound.

Safety and Hazards

3,6-Dimethylphenanthrene can cause skin and eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if irritation persists .

Future Directions

The future directions of 3,6-Dimethylphenanthrene research could involve further exploration of its biodegradation by various bacterial strains . This could potentially lead to new methods for the bioremediation of environments contaminated with polycyclic aromatic hydrocarbons.

properties

IUPAC Name

3,6-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-3-5-13-7-8-14-6-4-12(2)10-16(14)15(13)9-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIBPZBOAJFEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C2C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052682
Record name 3,6-Dimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White needles; [TCI America MSDS]
Record name 3,6-Dimethylphenanthrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11009
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0000182 [mmHg]
Record name 3,6-Dimethylphenanthrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11009
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

1576-67-6
Record name 3,6-Dimethylphenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1576-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dimethylphenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-DIMETHYLPHENANTHRENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Dimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dimethylphenanthrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.919
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,6-DIMETHYLPHENANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25Y8J5A29M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dimethylphenanthrene
Reactant of Route 2
3,6-Dimethylphenanthrene
Reactant of Route 3
3,6-Dimethylphenanthrene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,6-Dimethylphenanthrene
Reactant of Route 5
3,6-Dimethylphenanthrene
Reactant of Route 6
3,6-Dimethylphenanthrene

Q & A

Q1: What is the environmental fate of 3,6-Dimethylphenanthrene?

A1: this compound, an alkylated polycyclic aromatic hydrocarbon (PAH), is commonly found in crude oil and refined petroleum products. [] Research shows that it can be degraded by certain bacteria, like Sphingobium quisquiliarum EPA505. [] This bacterium transforms this compound through a metabolic pathway primarily involving the mono-oxidation of its methyl group. [] Interestingly, studies suggest that while biodegradation can remove this compound from the environment, its initial metabolic products might exhibit increased toxicity due to enhanced solubility and inherent toxicity. [] Further investigation into the long-term fate and impact of these metabolites is crucial for environmental risk assessment.

Q2: How does the structure of this compound influence its biodegradation?

A2: The position of the methyl group in alkylated PAHs like this compound plays a significant role in their biodegradation. [] Research using Nereis diversicolor (a marine worm) demonstrated that both the accumulation and metabolism of this compound, along with other alkyl-PAHs, were influenced by the specific position of the methyl group. [] This isomer-specific preference highlights the importance of structural considerations in understanding the environmental fate and biodegradation pathways of alkylated PAHs.

Q3: What are the primary metabolites of this compound in biological systems?

A3: Studies using Nereis diversicolor have identified polycyclic aromatic acids (PAAs) as the primary metabolites of this compound and other alkyl-PAHs. [] These findings suggest that PAAs, as metabolic products of alkyl-PAHs, could represent a new class of environmental contaminants. [] Therefore, future ecological risk assessments should consider the potential impact of PAAs originating from the biodegradation of alkylated PAHs like this compound.

Q4: How is this compound analyzed in complex matrices?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for quantifying this compound in complex mixtures. [] This method offers high sensitivity and selectivity, allowing for the detection and quantification of this compound at trace levels in environmental samples like ambient air particulate matter. [] Researchers have developed and validated analytical methods using GC-MS to accurately measure this compound concentrations in various matrices, enabling its monitoring and risk assessment in different environmental compartments. []

Q5: Has this compound been found in food products?

A5: Yes, this compound has been identified as one of the main polycyclic aromatic hydrocarbons (PAHs) present in various food products, including meat, smoked fish, yeast, and unrefined sunflower oil. [] High-performance gas-liquid chromatography (GLC) analysis, a highly sensitive method, was used to create a profile of PAHs, revealing the presence of this compound alongside other PAHs like phenanthrene, anthracene, and pyrene. [] This finding underscores the importance of monitoring PAH levels in food to ensure consumer safety.

Q6: What unique chemical properties does this compound exhibit?

A6: this compound forms charge-transfer complexes with molecules like 2,4,5,7-tetranitro-9-fluorenone. [] X-ray crystallography studies revealed the specific stacking arrangement of these molecules in the complex, highlighting the intermolecular interactions at play. [] This property distinguishes this compound from other PAHs and opens avenues for investigating its potential applications in material science and supramolecular chemistry.

Q7: How does the structure of this compound relate to its reactivity?

A7: Studies on the acid-catalyzed hydrogen exchange of 9-tritiated polymethylphenanthrenes, including this compound, have provided insights into the relationship between its structure and reactivity. [] The reactivity of this compound aligns with predictions based on the individual effects of methyl substituents in phenanthrene, indicating minimal strain within its structure. [] This understanding of structure-reactivity relationships is crucial for predicting the behavior of this compound in chemical reactions and environmental processes.

Q8: Are there any spectroscopic techniques used to characterize this compound?

A8: Yes, researchers utilize vibrational spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman spectroscopy to analyze this compound. [] These techniques provide valuable information about the molecule's vibrational modes, aiding in its structural characterization and identification. [] Combined with computational calculations, these spectroscopic methods offer a comprehensive understanding of the structural features and vibrational behavior of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.